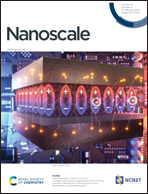Luminescent [CO2@Ag20(SAdm)10(CF3COO)10(DMA)2] nanocluster: synthetic strategy and its implication towards white light emission†
Nanoscale Pub Date: 2023-04-10 DOI: 10.1039/D3NR01107K
Abstract
Owing to the quantized size and associated discrete energy levels, atomically precise silver nanoclusters (Ag NCs) hold great potential for designing functional luminescent materials. However, the thermally activated non-radiative transition of Ag(I)-based NCs has faded the opportunities. To acquire the structurally rigid architecture of cluster nodes for constraining such transitions, a new synthetic approach is unveiled here that utilizes a neutral template as a cluster-directing agent to assemble twenty Ag(I) atoms that ensure the maximum number of surface-protecting ligand attachment possibilities in a particular solvent medium. The solvent polarity triggers the precise structural design to circumvent the over-reliance of the templates, which results in the formation of [CO2@Ag20(SAdm)10(CF3COO)10(DMA)2] NC (where SAdm = 1-adamantanethiolate and DMA = N,N-dimethylacetamide) exhibiting an unprecedented room-temperature photoluminescence emission. The high quantum yield of the generated blue emission ensures its candidature as an ideal donor for artificial light-harvesting system design, and it is utilized with the two-step sequential energy transfer process, which finally results in the generation of ideal white light. For implementing perfect white light emission, the required chromophores in the green and red emission regions were chosen based on their effective spectral overlap with the donor components. Due to their favorable energy-level distribution, excited state energy transfers occurred from the NC to β-carotene at the initial step, then from the conjugate of the NC and β-carotene to another chromophore, Nile Blue, at the second step via a sequential Förster resonance energy transfer pathway.
![Graphical abstract: Luminescent [CO2@Ag20(SAdm)10(CF3COO)10(DMA)2] nanocluster: synthetic strategy and its implication towards white light emission](http://scimg.chem960.com/usr/1/D3NR01107K.jpg)
Recommended Literature
- [1] Charge generation mechanism of tandem organic light emitting diodes with pentacene/C70 organic heterojunction as the connecting layer
- [2] Lipid doping of the sponge (L3) mesophase†
- [3] Direct measurement of curvature-dependent surface tension of an alcohol nanomeniscus†
- [4] Unilamellar composite vesicles and Y-junctions from pristine fullerene C60†
- [5] Thermoelectric properties of flexible PEDOT:PSS-based films tuned by SnSe via the vacuum filtration method†
- [6] Direct electrochemistry of laccase and a hydroquinone biosensing application employing ZnO loaded carbon nanofibers
- [7] Synthesis of plasmonic Fe/Al nanoparticles in ionic liquids†
- [8] The limitations of models of surfactantmixing at interfaces as revealed by neutron scattering
- [9] Back matter
- [10] The formation mechanism of cerium-bearing aerosols with the aid of chemical explosions in airtight scenarios

Journal Name:Nanoscale
Research Products
-
CAS no.: 12090-66-3
-
CAS no.: 17104-69-7
-
CAS no.: 152434-94-1
-
CAS no.: 17946-71-3
-
CAS no.: 16852-14-5









